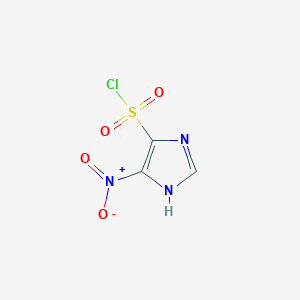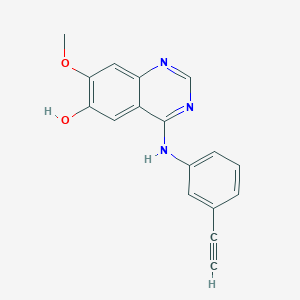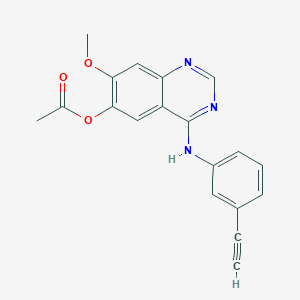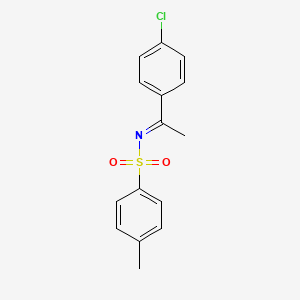
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide, also known as Sulfasalazine, is a sulfonamide-based drug that has been used for the treatment of various autoimmune diseases. It was first synthesized in the 1950s and has since been used to treat conditions such as rheumatoid arthritis, ulcerative colitis, and Crohn's disease.
Applications De Recherche Scientifique
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has been extensively studied for its use in the treatment of various autoimmune diseases. It has been shown to be effective in reducing inflammation and pain associated with rheumatoid arthritis, ulcerative colitis, and Crohn's disease. Additionally, it has been used in the treatment of other conditions such as psoriasis and ankylosing spondylitis.
Mécanisme D'action
The mechanism of action of N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory process.
Biochemical and Physiological Effects
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain associated with autoimmune diseases. It has also been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory process. Additionally, it has been shown to have an immunomodulatory effect, which can help to prevent the progression of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied for its use in the treatment of autoimmune diseases, making it a useful tool for researchers in this field. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide. One area of research is to further understand its mechanism of action, which can help to develop more effective treatments for autoimmune diseases. Another area of research is to investigate its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases. Additionally, research can focus on developing new analogs of N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide that have improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)ethylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-3-9-15(10-4-11)20(18,19)17-12(2)13-5-7-14(16)8-6-13/h3-10H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTVCUVJIYNHHD-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300845.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300849.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B3300857.png)
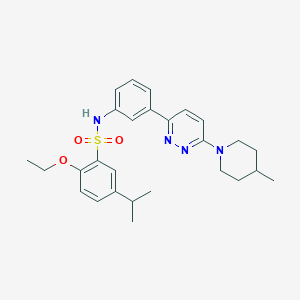
![2-methoxy-4,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300867.png)
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300885.png)

![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300894.png)
![4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300901.png)
![4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300906.png)
